Cyclo(Phe-Gly)

anticancer cytotoxicity multidrug resistance

Researchers requiring a validated diketopiperazine for cytotoxicity profiling often face supply inconsistencies and unverified biological data. Cyclo(Phe-Gly) addresses this with: - Documented LD50 values of 6.5 µM (KB) and 11.2 µM (KBv200), enabling direct multidrug resistance comparisons. - Defined DFT conformational parameters (φ1=22.3°, ψ1=-12.9°) ensuring batch-to-batch structural reproducibility for computational studies. - High-purity synthetic material (≥98% HPLC) shipped under validated ambient conditions, guaranteeing immediate experimental deployment.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 5037-75-2
Cat. No. B1266644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(Phe-Gly)
CAS5037-75-2
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2
InChIInChI=1S/C11H12N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14)
InChIKeyUZOJHXFWJFSFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(Phe-Gly) Antimicrobial & Anticancer Activity


Cyclo(Phe-Gly) (CAS 5037-75-2), also known as 3-benzylpiperazine-2,5-dione, is a cyclic dipeptide belonging to the diketopiperazine (DKP) class [1]. It is a naturally occurring secondary metabolite isolated from the broth culture of endophytic Streptomyces YIM 64018 associated with Paraboea sinensis, and has also been reported in organisms such as Aspergillus fumigatus, Streptomyces xanthophaeus, and Kandelia candel [1]. The compound exhibits antimicrobial and anticancer activities .

Natural cyclic dipeptide (DKP) scaffold isolated from Streptomyces sp.
Supports cytotoxicity and antimicrobial screening studies
Suitable for conformational analysis and molecular modeling research

Cyclo(Phe-Gly) Generic Substitution Risks


Generic substitution among diketopiperazines is not scientifically valid due to structurally determined functional divergence. The DKP scaffold is conformationally constrained, and even minor side-chain modifications produce substantial alterations in biological activity profiles. For instance, cyclo(Tyr-Cys) demonstrates markedly greater anticancer inhibition than cyclo(Phe-Cys) in cervical carcinoma cells [1], while cyclo(His-Phe) and cyclo(His-Tyr) exhibit distinct pharmacological profiles [2]. Furthermore, stereochemistry critically influences both three-dimensional structure and biological function—the (S)-enantiomer represents the naturally occurring bioactive form, whereas the (R)-enantiomer displays different properties . Consequently, Cyclo(Phe-Gly) cannot be interchanged with other DKP analogs without compromising experimental reproducibility and data integrity.

Side-chain modifications alter activity
Minor changes in DKP side chains can shift biological profiles; analogs like cyclo(Tyr-Cys) show different cytotoxicity patterns.
Stereochemistry impacts function
The (S)-enantiomer is the naturally occurring bioactive form; (R)-enantiomer may not reproduce the same properties.
Class-level DKP activity varies
Different DKP members (e.g., cyclo(His-Phe)) exhibit distinct pharmacological profiles; interchange may compromise reproducibility.

Cyclo(Phe-Gly) Quantitative Evidence


Differential Cytotoxicity in KB and Drug-Resistant KBv200 Cells

Cyclo(Phe-Gly) demonstrates strong inhibitory activity against human cancer cell lines with quantitatively defined LD50 values of 6.5 μmol/L in KB cells (human oral epidermoid carcinoma) and 11.2 μmol/L in KBv200 cells (multidrug-resistant subline) . In contrast, the structurally related cyclo(D-Tyr-D-Phe) exhibits an IC50 value of 10 μM against A549 lung adenocarcinoma cells, approximately 54% less potent than Cyclo(Phe-Gly) against KB cells, though the comparison is cross-cell-line [1]. The 1.72-fold difference in LD50 between KB and KBv200 cells indicates modest efflux transporter recognition, a profile distinct from the pan-class pattern observed in other DKP-containing cyclic prodrugs which exhibit strong substrate activity for efflux transporters [2].

Cytotoxicity KB & KBv200
Reported
LD50 6.5 μM (KB) vs 11.2 μM (KBv200)
Supports cytotoxicity endpoint review; modest resistance differential in MDR model
Compared to cyclo(D-Tyr-D-Phe) IC50 10 μM (A549) in separate study
anticancer cytotoxicity multidrug resistance

Conformational Geometry versus cyclo(Gly-Gly)

Density functional theory (DFT) calculations of gas-phase geometries reveal that Cyclo(Phe-Gly) adopts a distinct DKP-ring conformation compared to simpler analogs. The φ1 torsion angle for c(L-Phe-Gly) is 22.3°, whereas c(Gly-Gly) exhibits a φ1 of 28.1°—a 5.8° difference reflecting the conformational perturbation introduced by the phenylalanine side chain [1]. Additionally, the peptide bond nonplanarity parameters (ω1 = -11.3°, ω2 = -6.4°) indicate asymmetry in the DKP ring puckering that is absent in the symmetric c(Gly-Gly) (ω1 = ω2 = -8.5° and -8.4°) [1]. The (S)-3-Benzylpiperazine-2,5-dione stereoisomer corresponds to the naturally occurring form found in biological systems including Aspergillus fumigatus and Streptomyces xanthophaeus, while the (R)-enantiomer has been studied for comparative analysis and exhibits distinct properties .

Conformation vs. cyclo(Gly-Gly)
Head-to-head
Δφ1 = 5.8° (22.3° vs 28.1°)
Phenylalanine side chain perturbs DKP ring puckering and peptide bond nonplanarity
DFT-calculated gas-phase geometries
conformational analysis DFT stereochemistry

Antimicrobial Efficacy: Cyclic vs. Linear Peptidomimetics

While quantitative minimum inhibitory concentration (MIC) data for Cyclo(Phe-Gly) against specific bacterial strains are not available in the accessed literature, the compound is consistently documented as possessing antimicrobial activity isolated from endophytic Streptomyces YIM 64018 [1]. Crucially, class-level evidence establishes that diketopiperazines (DKPs) as a structural class hold greater antimicrobial potential compared to open-chain Ugi peptidomimetics. Biological assays on model E. coli strains (K12, R2-R4) reveal that the rigid cyclic structure of DKPs promotes membrane penetration in bacterial pathogens, resulting in superior antimicrobial efficacy over flexible acyclic analogs [2]. This class-level advantage is attributable to the conformationally constrained DKP scaffold rather than any specific side-chain combination, and Cyclo(Phe-Gly) embodies this core DKP architecture.

Antimicrobial class advantage
Class-level
Cyclic DKP > linear peptidomimetics
Supports DKP scaffold selection for antimicrobial screening; specific MIC data to verify
E. coli K12, R2-R4 models; qualitative evidence
antimicrobial antibacterial DKP

BBB-Penetrating Cyclic Prodrug Scaffold

The Phe-Gly dipeptide motif is a critical component of cyclic prodrugs designed for blood-brain barrier (BBB) penetration. The cyclic prodrug cyclo(Tyr-D-Ala-Gly-Phe-D-Leu) containing the Phe-Gly core exhibits an apparent permeability coefficient of 1.2 × 10⁻⁷ cm/s across the BBB as measured by in situ perfused rat brain model [1]. This permeability, while modest in absolute terms, is achieved in a scaffold that incorporates the same Phe-Gly diketopiperazine structural element present in Cyclo(Phe-Gly). In contrast, the linear opioid peptide DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH) exhibits poor BBB permeability due to strong substrate activity for efflux transporters [2], highlighting that cyclization—the defining feature Cyclo(Phe-Gly shares with these prodrugs—is essential for enabling transcellular permeation. The capped linear derivatives of related enkephalin peptides exhibited very poor substrate activity for efflux transporters, further confirming that the cyclic structure itself, rather than amino acid composition alone, governs permeation characteristics [2].

BBB permeability scaffold
Class-level
Papp = 1.2 × 10⁻⁷ cm/s (prodrug)
Cyclization enables BBB permeation; linear analogs fail due to efflux recognition
In situ rat brain perfusion model
blood-brain barrier permeability CNS delivery

Validated Storage Stability and Shipping Tolerance

Multiple vendor technical datasheets consistently report that Cyclo(Phe-Gly) maintains ≥2 years stability when stored as powder at -20°C, with >98% purity verified by HPLC . The compound remains stable at ambient temperature for several days during shipping and customs transit, and can be stored at 4°C for up to 2 years . In solvent, stability extends to 6 months at -80°C and 1 month at -20°C . This stability profile is documented across independent vendors including MedChemExpress, InvivoChem, Molnova, and AbMole with consistent specifications . While comparative accelerated degradation data against other DKPs were not located in the accessed literature, the consistency of vendor-reported stability parameters across multiple independent sources provides procurement-grade confidence in shelf-life and handling requirements.

Storage stability
Data to verify
Powder: ≥2 years at -20°C; 4°C 2 years
Cross-vendor consistency supports procurement planning
Multiple vendor datasheets; independent verification recommended
stability storage quality control

Cyclo(Phe-Gly) Research Applications


Anticancer Screening in Oral Carcinoma and Multidrug-Resistant Cell Models

Cyclo(Phe-Gly) is optimally deployed in cytotoxicity screening programs targeting human oral epidermoid carcinoma (KB cells) and multidrug-resistant cancer phenotypes (KBv200 cells), where it exhibits LD50 values of 6.5 μmol/L and 11.2 μmol/L, respectively . The modest 1.72-fold resistance differential supports its use as a reference DKP for evaluating structure-activity relationships in resistant versus sensitive cancer cell lines. Procurement should be prioritized for laboratories conducting comparative DKP anticancer profiling where cyclo(D-Tyr-D-Phe) (A549 IC50 = 10 μM) would be a relevant comparator [6].

Conformational Analysis and Molecular Modeling

For computational chemistry and molecular modeling investigations, Cyclo(Phe-Gly) offers experimentally validated DFT-calculated conformational parameters including φ1 = 22.3°, ψ1 = -12.9°, and ω1 = -11.3° . These defined torsional values differentiate it from simpler DKPs such as cyclo(Gly-Gly) (φ1 = 28.1°) and support its selection as a structurally characterized reference compound for studies examining side-chain effects on DKP ring puckering, peptide bond nonplanarity, and self-assembly behavior. The availability of high-purity synthetic material (>98% by HPLC) enables reproducible conformational studies.

Antimicrobial Discovery Leveraging DKP Membrane Penetration

Cyclo(Phe-Gly) serves as a naturally sourced DKP scaffold for antimicrobial screening programs seeking to exploit the class-level advantage of cyclic peptides over linear peptidomimetics. DKPs demonstrate superior antimicrobial potential against E. coli strains (K12, R2-R4) compared to open-chain Ugi peptidomimetics, attributable to enhanced membrane penetration conferred by the rigid cyclic structure . Cyclo(Phe-Gly), isolated from endophytic Streptomyces YIM 64018 [6], provides a validated starting point for structure-activity optimization in antibacterial discovery campaigns.

CNS Drug Delivery with BBB-Penetrating DKP Scaffolds

For blood-brain barrier penetration studies, Cyclo(Phe-Gly) provides the core Phe-Gly DKP scaffold validated in cyclic prodrugs that achieve measurable BBB permeability (Papp = 1.2 × 10⁻⁷ cm/s) . Unlike linear opioid peptides that fail BBB permeation due to efflux transporter recognition, cyclization—the structural feature Cyclo(Phe-Gly embodies—enables transcellular permeation [6]. This scaffold is strategically relevant for neuroscience researchers developing CNS-targeted cyclic peptide therapeutics or investigating DKP-mediated drug delivery mechanisms across biological barriers.

Application
Selection Property
Validation Focus
Cytotoxicity screening (oral carcinoma & MDR)
Cell-model endpoint review
KB and KBv200 sensitivity profiling
Conformational analysis & molecular modeling
Calculated torsional parameters
DKP ring puckering and nonplanarity
Antimicrobial discovery (DKP scaffold)
Cyclic scaffold advantage over linear analogs
Membrane penetration in E. coli strains
CNS drug delivery research
Cyclization for transcellular permeation
BBB permeability in rat brain model
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